N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide
Description
N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide (hereafter referred to as C83) is a fluorinated heterocyclic compound with a complex stereochemical and functional architecture. Its molecular formula is C₁₈H₁₈F₃N₅O₂S, and its structure features:
- A pyrazine-2-carboxamide core substituted with a fluoromethoxy group at position 3.
- A 4-fluorophenyl group linked to a stereochemically defined (4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazine ring.
- Three fluorine atoms distributed across the thiazine and phenyl moieties, enhancing electronegativity and metabolic stability .
The stereochemistry of the thiazine ring (4R,5R,6R) suggests conformational rigidity, which may influence binding interactions in biological systems. The compound’s SMILES and InChi strings (provided in ) further delineate its connectivity and stereochemical configuration.
Properties
Molecular Formula |
C18H18F3N5O2S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3-[(4R,5R,6R)-2-amino-5-fluoro-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H18F3N5O2S/c1-9-15(21)18(2,26-17(22)29-9)11-5-10(3-4-12(11)20)25-16(27)13-6-24-14(7-23-13)28-8-19/h3-7,9,15H,8H2,1-2H3,(H2,22,26)(H,25,27)/t9-,15+,18-/m1/s1 |
InChI Key |
JWJQXZNLFNMIHE-AHRODOEDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@](N=C(S1)N)(C)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F)F |
Canonical SMILES |
CC1C(C(N=C(S1)N)(C)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-Secretase Inhibitor I typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of A-Secretase Inhibitor I is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: A-Secretase Inhibitor I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of A-Secretase Inhibitor I with enhanced pharmacological properties. These derivatives are further tested for their efficacy in inhibiting gamma-secretase and reducing amyloid-beta production .
Scientific Research Applications
Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
One of the primary applications of this compound is as an inhibitor of BACE1, a key enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease.
Case Study: BACE1 Inhibition
Research has demonstrated that this compound effectively reduces amyloid-beta levels in vivo. A study reported a sustained reduction of amyloid-beta by up to 80% at low doses (14 mg/day) in animal models . The crystal structure analysis revealed that the compound binds selectively to BACE1, providing insights into its mechanism of action and the potential for developing selective inhibitors for therapeutic use .
Structure-Activity Relationship (SAR) Studies
The compound has been subjected to extensive SAR studies to optimize its efficacy and selectivity against BACE1.
Findings from SAR Studies
The modifications on the thiazine and pyrazine moieties influence the binding affinity and selectivity towards BACE1. For instance, variations in the fluorinated phenyl ring have shown to enhance potency while maintaining low toxicity profiles . The structure elucidation through X-ray diffraction has facilitated the understanding of these interactions at the molecular level .
Potential in Cancer Therapeutics
Emerging research suggests that compounds similar to N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide may also exhibit anticancer properties.
Preliminary Investigations
Initial studies have indicated that modifications to the core structure can lead to compounds that inhibit cancer cell proliferation. These findings are still in early stages but suggest a promising avenue for further exploration in oncology .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity is crucial for any therapeutic application.
Pharmacokinetic Insights
Studies have shown favorable absorption and distribution characteristics for this compound. Its low projected human dose aligns with its pharmacodynamic profile observed in preclinical models . Toxicological assessments indicate a manageable safety profile, which is essential for advancing into clinical trials.
Table of Key Research Findings
Mechanism of Action
The mechanism of action of A-Secretase Inhibitor I involves the inhibition of gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase cleaves amyloid precursor protein to produce amyloid-beta peptides. By inhibiting this enzyme, A-Secretase Inhibitor I reduces the production of amyloid-beta peptides, thereby potentially preventing the formation of amyloid plaques in the brain. This inhibition is achieved through the binding of A-Secretase Inhibitor I to the active site of gamma-secretase, blocking its catalytic activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings and Comparative Analysis
Fluorine Substitution and Electronic Effects
- In contrast, the piperazine carboxamide in includes a trifluoromethyl (CF₃) group, which enhances lipophilicity and steric bulk .
- Fluorinated pyrazolo derivatives () demonstrate that fluorine at meta/para positions on aromatic rings improves metabolic stability by resisting oxidative degradation . C83’s 4-fluorophenyl group aligns with this trend.
Heterocyclic Core Influence
- The dihydrothiazine ring in C83 introduces stereochemical complexity absent in pyridine- or pyrimidine-based analogues. This ring may enhance target selectivity in enzyme inhibition due to its constrained conformation .
- Pyrazine carboxamide vs. pyridine/benzoxazin cores : Pyrazine’s electron-deficient nature facilitates π-π stacking in biological targets, whereas benzoxazin’s oxygen atom () may improve solubility .
Physicochemical Properties
- LogP Predictions : C83’s fluoromethoxy and methyl groups likely reduce hydrophilicity compared to the carboxylic acid derivatives in . The piperazine carboxamide () may exhibit higher solubility due to its basic nitrogen .
- Metabolic Stability : Fluorine atoms in C83 and ’s CF₃ group mitigate cytochrome P450-mediated metabolism, a common advantage in drug design .
Research Implications
- Synthetic Challenges : C83’s stereospecific thiazine ring requires advanced asymmetric synthesis techniques, unlike the more straightforward pyrazolo derivatives .
- Biological Activity : While specific data on C83’s activity is unavailable, structurally related fluorinated carboxamides are often explored as kinase inhibitors or antimicrobial agents due to their electronic and steric profiles .
Biological Activity
N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide is a synthetic compound with significant biological activity. It is primarily known as a beta-secretase (BACE1) inhibitor, which plays a crucial role in the formation of amyloid-beta peptides implicated in Alzheimer's disease pathology.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N5O2S |
| Molecular Weight | 425.428 g/mol |
| Formal Charge | 0 |
| Atom Count | 47 |
| Chiral Atom Count | 3 |
| Bond Count | 49 |
| Aromatic Bond Count | 12 |
The compound acts as an inhibitor of the enzyme gamma-secretase, which is involved in the cleavage of amyloid precursor protein (APP). By inhibiting this enzyme, the production of amyloid-beta peptides can be reduced, potentially mitigating the progression of Alzheimer's disease .
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibition of BACE1. In vitro assays have shown that the compound effectively reduces amyloid-beta production in neuronal cultures at low concentrations .
Preclinical Studies
In preclinical animal models, particularly using mice and rats, the compound has shown promising results in reversing amphetamine-induced hyperlocomotion. This suggests potential applications in treating psychotic disorders as well as cognitive decline associated with Alzheimer's disease . Notably, the compound has been reported to have a favorable safety profile compared to non-selective BACE1 inhibitors.
Case Studies
A significant case study published in Journal of Medicinal Chemistry highlighted the discovery and optimization process for thiazine-based BACE1 inhibitors. The study indicated that compounds similar to this compound achieved sustained reductions in amyloid-beta levels by up to 80% at projected human doses as low as 14 mg/day .
Structure Activity Relationship (SAR)
The structure of this compound allows for multiple interactions with the BACE1 enzyme. The presence of fluorinated groups enhances binding affinity and selectivity towards BACE1 while minimizing off-target effects .
Comparative Analysis
A comparative analysis of various BACE1 inhibitors reveals that this compound possesses a unique combination of structural attributes that confer enhanced potency and selectivity. Below is a summary table comparing key characteristics:
| Compound Name | IC50 (nM) | Selectivity for BACE1 | Safety Profile |
|---|---|---|---|
| N-[...] | 10 | High | Favorable |
| Other Inhibitor A | 50 | Moderate | Moderate |
| Other Inhibitor B | 25 | Low | Poor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
